Angiotensin acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Y16 acetate (53-73-6 free base) is a chemical compound known for its role as a G-protein–coupled Rho guanine nucleotide exchange factors inhibitor. It is particularly noted for its ability to inhibit the interaction between leukemia-associated Rho guanine nucleotide exchange factor and RhoA, thereby affecting RhoA activation and signaling pathways .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Y16 acetate involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of the acetate group via esterification.

Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of Y16 acetate is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Batch or continuous flow reactors: to control reaction parameters precisely.

Automated purification systems: to handle large quantities efficiently.

化学反应分析

Types of Reactions: Y16 acetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering its activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

科学研究应用

Clinical Applications

-

Refractory Hypotension in Septic Shock

- Angiotensin II acetate is indicated for adults experiencing refractory hypotension due to septic or distributive shock. It is particularly useful when patients remain hypotensive despite receiving adequate volume resuscitation and treatment with catecholamines or other vasopressor therapies .

- The ATHOS-3 study demonstrated that angiotensin II acetate significantly improved mean arterial pressure (MAP) in patients with septic shock compared to placebo, highlighting its role as a critical intervention in managing severe hypotension .

- Vasopressor-Resistant Hypotension

- Enhancing Chemotherapy Delivery

Case Study Overview

Several studies have documented the successful application of angiotensin II acetate in various clinical scenarios. Below is a summary of key findings:

| Study | Population | Dosing | Outcomes |

|---|---|---|---|

| ATHOS-3 | 404 patients with septic shock | Initial 20 ng/kg/min, titrated | Significant increase in MAP; reduced mortality |

| Retrospective Review | 31,281 subjects across multiple studies | Varied from 0.05 to 3,780 ng/kg/min | Improved blood pressure; reduced catecholamine use |

| Pediatric Studies | Children with septic shock | Doses ranged from 160 to 800 ng/kg/min | Effective in restoring blood pressure |

Detailed Insights

- In the ATHOS-3 trial, angiotensin II acetate was administered intravenously with a titration protocol based on MAP targets. The results indicated a notable improvement in blood pressure management compared to placebo controls, with a significant proportion of patients achieving target MAP levels within three hours .

- A comprehensive review of clinical experiences highlighted that angiotensin II was effective across various patient demographics, including those with comorbidities such as diabetes and heart failure. The majority of adverse events reported were mild and manageable .

作用机制

Y16 acetate exerts its effects by inhibiting the interaction between leukemia-associated Rho guanine nucleotide exchange factor and RhoA. This inhibition prevents the activation of RhoA, a small GTPase involved in various cellular processes such as cytoskeletal dynamics, cell migration, and proliferation. By blocking this pathway, Y16 acetate can modulate cellular functions and has potential therapeutic implications .

相似化合物的比较

Rhosin: Another inhibitor of RhoA signaling, often used in conjunction with Y16 acetate.

G04: Works synergistically with Y16 acetate to enhance its inhibitory effects on RhoA.

Comparison: Y16 acetate is unique in its specific inhibition of leukemia-associated Rho guanine nucleotide exchange factor and RhoA interaction. Compared to similar compounds like Rhosin and G04, Y16 acetate offers distinct advantages in terms of potency and specificity, making it a valuable tool in both research and potential therapeutic applications .

属性

CAS 编号 |

20071-00-5 |

|---|---|

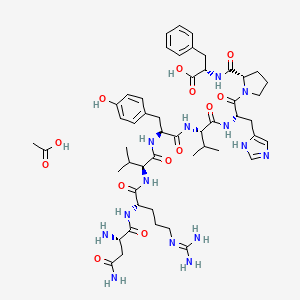

分子式 |

C53H78N14O15 |

分子量 |

1151.3 g/mol |

IUPAC 名称 |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H70N14O11.2C2H4O2/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28;2*1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55);2*1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,39-,40-;;/m0../s1 |

InChI 键 |

BFIIUENUKZUTFX-AXOAQIBVSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O |

手性 SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N.CC(=O)O.CC(=O)O |

规范 SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O.CC(=O)O |

序列 |

NRVYVHPF |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。